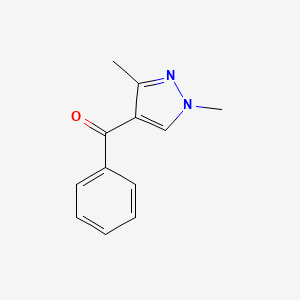

![molecular formula C19H18ClN3O4 B5503581 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-methylbenzamide](/img/structure/B5503581.png)

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, treatment with hydrazine hydrate, and subsequent ring closure reactions followed by substitution at the thiol position with electrophiles in polar aprotic solvent to yield the final products (S. Z. Siddiqui et al., 2014). These steps are indicative of the complex nature of synthesizing such compounds and highlight the importance of precise conditions and reagents.

Molecular Structure Analysis

The molecular structure of compounds in this class is often confirmed using spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography. For example, the structure of similar compounds has been elucidated using these techniques, revealing detailed information about the molecular geometry, bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule (Isuru R. Kumarasinghe et al., 2009).

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural characterization of compounds containing 1,2,4-oxadiazole rings and chlorophenyl groups have been extensively studied. These compounds are synthesized through reactions involving benzamidoximes and acid chlorides, leading to a variety of derivatives with potential biological activities. The structures are confirmed using techniques such as IR, NMR (1D and 2D), and mass spectral data. These methods provide detailed insights into the chemical makeup and potential reactivity of these compounds (Machado et al., 2005).

Antimicrobial and Antifungal Activities

Several studies have explored the antimicrobial and antifungal potentials of 1,2,4-oxadiazole derivatives. For instance, compounds with modifications on the 1,2,4-oxadiazole moiety have been evaluated for their antimicrobial activity against various strains of bacteria and fungi. The results indicate significant activities, suggesting the potential use of these compounds in treating microbial infections. The antimicrobial efficacy is attributed to the structural features of the compounds, including the presence of chlorophenyl and methoxy groups (Desai et al., 2013).

Anticancer Evaluation

Compounds derived from 1,2,4-oxadiazole and chlorophenyl groups have been evaluated for their anticancer activities. These studies involve the synthesis of various derivatives and testing their efficacy against multiple cancer cell lines. Some derivatives have shown promising anticancer activities, indicating the potential therapeutic applications of these compounds in cancer treatment. The structural attributes, particularly the substitution patterns on the 1,2,4-oxadiazole ring, play a crucial role in determining the anticancer efficacy of these compounds (Ravinaik et al., 2021).

Molecular Docking and Computational Studies

The interaction of 1,2,4-oxadiazole derivatives with biological targets has been explored through molecular docking and computational studies. These investigations aim to understand the binding affinities and modes of action of these compounds at the molecular level. The findings from these studies are instrumental in guiding the design of new derivatives with enhanced biological activities. Computational models provide insights into the structural requirements for the biological activity of these compounds, facilitating the development of more effective therapeutic agents (Katariya et al., 2021).

Future Directions

properties

IUPAC Name |

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,5-dimethoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4/c1-23(19(24)13-8-15(25-2)10-16(9-13)26-3)11-17-21-18(22-27-17)12-4-6-14(20)7-5-12/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWAJMKTHADGMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5503506.png)

![2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5503509.png)

![7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5503515.png)

![methyl 3-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B5503523.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5503531.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5503543.png)

![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5503572.png)

![N-(2-chlorophenyl)-2-{[(3-fluorobenzylidene)amino]oxy}acetamide](/img/structure/B5503591.png)

![(2-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5503598.png)

![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5503604.png)

![8-[(4-chlorophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5503615.png)